5-methyl-2-(1H-pyrrol-1-yl)benzoic acid
Description
Historical Context and Significance of Pyrrole-Substituted Benzoic Acids in Organic and Medicinal Chemistry Research
The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle that is a core structural component in a vast array of natural products and synthetic molecules with profound biological activities. biolmolchem.comnih.gov Its presence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its evolutionary importance. researchgate.net In the realm of medicinal chemistry, the pyrrole scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. mdpi.comnih.gov Pyrrole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. nih.govresearchgate.net
The journey of pyrrole in drug discovery has been marked by the development of numerous synthetic methodologies to access diverse derivatives. researchgate.net Key reactions such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, and the Ullmann condensation, a copper-catalyzed reaction for forming carbon-nitrogen bonds, have been instrumental in the creation of N-substituted pyrroles. mdpi.comresearchgate.netacs.orgthieme-connect.comwikipedia.org These synthetic advancements have enabled chemists to systematically modify the pyrrole core and explore its structure-activity relationships.
Similarly, the benzoic acid functional group is a cornerstone in drug design. Its acidic nature allows for critical interactions with biological receptors through hydrogen bonding and ionic interactions. Many established drugs across various therapeutic areas contain a benzoic acid moiety, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The combination of a pyrrole ring and a benzoic acid group into a single molecular entity, as seen in pyrrole-substituted benzoic acids, creates a scaffold with significant potential for biological activity. These compounds have been investigated for a range of therapeutic applications, with research highlighting their potential as antibacterial, antifungal, and anticancer agents. mdpi.comresearchgate.netnih.gov
Structural Features of 5-Methyl-2-(1H-pyrrol-1-yl)benzoic Acid and its Relation to Analogue Scaffolds
The chemical structure of this compound is characterized by a benzoic acid ring substituted with a methyl group at the 5-position and a 1H-pyrrol-1-yl group at the 2-position. This specific arrangement of substituents dictates its three-dimensional shape, electronic properties, and potential for intermolecular interactions.
Key Structural Features:
N-Aryl Linkage: The direct bond between the pyrrole nitrogen and the phenyl ring creates an N-arylpyrrole system. The rotational barrier around this C-N bond can be influenced by the steric bulk of adjacent substituents, potentially leading to atropisomerism in more hindered analogues.
Ortho-Substitution: The pyrrole and carboxylic acid groups are positioned ortho to each other on the benzene (B151609) ring. This proximity can lead to intramolecular hydrogen bonding between the carboxylic acid proton and the π-electron system of the pyrrole ring, influencing the compound's conformation and acidity.
Methyl Group: The methyl group at the 5-position of the benzoic acid ring is an electron-donating group, which can subtly modulate the electronic properties of the aromatic system and the acidity of the carboxylic acid. It also adds to the lipophilicity of the molecule.
The structural framework of this compound is shared by a number of analogous compounds that have been synthesized and studied. These analogues often feature variations in the substitution pattern on both the pyrrole and the benzoic acid rings. For instance, the position and nature of the substituents on the phenyl ring can be altered to explore their impact on biological activity. Similarly, the pyrrole ring can be substituted with various functional groups to fine-tune the molecule's properties.
The study of these analogues provides valuable insights into the structure-activity relationship (SAR) of this class of compounds. By comparing the biological activities of this compound with its analogues, researchers can deduce the importance of specific structural features for a particular therapeutic effect.
| Analogue | Structural Difference from this compound | Potential Impact |
| 2-(1H-Pyrrol-1-yl)benzoic acid | Lacks the methyl group on the benzoic acid ring. | Reduced lipophilicity, altered electronic properties. |
| 2-Methyl-5-(1H-pyrrol-1-yl)benzoic acid | Isomeric form with swapped positions of the methyl and pyrrole groups. | Different spatial arrangement of functional groups, potentially affecting receptor binding. |
| 5-Phenyl-2-(1H-pyrrol-1-yl)benzoic acid | Phenyl group instead of a methyl group. | Increased steric bulk and lipophilicity. |
| 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid | Hydroxy group instead of a methyl group. | Increased potential for hydrogen bonding, altered electronic properties. |
Current Research Landscape and Unaddressed Questions Pertaining to the Compound
While the broader class of pyrrole-substituted benzoic acids has been the subject of considerable research, scientific literature focusing specifically on this compound is notably limited. This scarcity of dedicated studies presents both a challenge and an opportunity. The current research landscape is therefore largely defined by the investigation of structurally related compounds, from which inferences about the potential properties and applications of this compound can be drawn.
Research on N-arylpyrroles and related benzoic acid derivatives has shown promising results in several areas:
Antimicrobial Activity: Many pyrrole-containing compounds exhibit significant antibacterial and antifungal properties. mdpi.comresearchgate.net The pyrrole scaffold can be found in several natural and synthetic antimicrobial agents. mdpi.com The specific substitution pattern in this compound could confer activity against various pathogens, but this remains to be experimentally verified.
Anticancer Activity: The N-arylpyrrole motif is present in a number of compounds with demonstrated anticancer activity. nih.govrsc.orgresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes or the disruption of cellular signaling pathways. The potential of this compound as an anticancer agent is an area ripe for investigation.
Despite the promising context provided by its structural analogues, a number of fundamental questions regarding this compound remain unaddressed:
Definitive Biological Profile: What is the specific spectrum of biological activity for this compound? Does it exhibit significant antimicrobial, anticancer, anti-inflammatory, or other therapeutic properties?
Mechanism of Action: If biologically active, what are the molecular targets and mechanisms through which this compound exerts its effects?
Detailed Physicochemical Properties: While some properties can be predicted, detailed experimental data on its solubility, stability, and other physicochemical parameters are lacking.
Optimized Synthesis: While general synthetic routes for N-arylpyrroles exist, an optimized and scalable synthesis specifically for this compound has not been extensively reported.
Structure-Activity Relationship: How do modifications to the methyl and carboxylic acid positions on the benzoic acid ring, or substitutions on the pyrrole ring, affect the biological activity of this specific scaffold?
The absence of this information in the current scientific literature highlights a clear knowledge gap. Future research efforts directed at synthesizing and systematically evaluating the biological and physicochemical properties of this compound are necessary to unlock its full potential and determine its place within the broader landscape of medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-4-5-11(10(8-9)12(14)15)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZGNXKGGKAPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565316 | |
| Record name | 5-Methyl-2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133662-26-7 | |
| Record name | 5-Methyl-2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 5 Methyl 2 1h Pyrrol 1 Yl Benzoic Acid
De Novo Synthesis Approaches for the 5-Methyl-2-(1H-pyrrol-1-yl)benzoic Acid Core
The construction of the this compound framework can be achieved through methods that either form the pyrrole (B145914) ring on a pre-existing benzoic acid derivative or forge the N-aryl bond between the two heterocyclic systems.
The Paal-Knorr synthesis is a cornerstone method for the preparation of substituted pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. alfa-chemistry.comuctm.edu For the synthesis of the target molecule, this would involve the reaction of 2-amino-5-methylbenzoic acid with a suitable 1,4-diketone, such as 2,5-hexanedione.
The reaction mechanism proceeds via the formation of a hemiaminal upon nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the diketone. uctm.edu A subsequent intramolecular attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.orguctm.edu
Various catalysts and conditions have been developed to improve the efficiency and scope of the Paal-Knorr synthesis. While traditional methods employ Brønsted acids like acetic acid, p-toluenesulfonic acid, or mineral acids, modern protocols utilize Lewis acids or heterogeneous catalysts to facilitate the reaction under milder conditions. mdpi.com For instance, catalysts like MgI2 etherate have been shown to effectively promote the synthesis of N-substituted pyrroles. uctm.edu Microwave-assisted protocols have also been developed to accelerate the cyclization process. alfa-chemistry.com
Table 1: Representative Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis
| Catalyst System | Amine Substrate | Dicarbonyl Compound | Conditions | Yield | Reference |
| L-proline | Primary amines | Chalcone-derived 1,4-diketones | Varies | Good | rsc.org |
| CATAPAL 200 (Alumina) | Primary amines | Acetonylacetone | 60 °C, 45 min | 68–97% | mdpi.com |
| MgI2 etherate | Primary amines | 1,4-diketones | Varies | Good to Excellent | uctm.edu |
| Acetic Acid | Primary amines | 1,4-diketones | Reflux | Moderate to Good | acs.org |
| p-Toluenesulfonic acid | Primary amines | 1,4-diketones | Reflux | Moderate to Good | pearson.com |
While the Paal-Knorr synthesis constructs the pyrrole ring and the N-aryl bond simultaneously, alternative strategies focus on forming the N-aryl linkage as the key bond-forming step. These methods typically involve the coupling of a pre-formed pyrrole with an aryl halide or the arylation of an amine.
One prominent approach is the transition metal-catalyzed N-arylation, such as the Buchwald-Hartwig amination. This reaction would involve the palladium- or copper-catalyzed cross-coupling of pyrrole (or its potassium salt) with a 2-halo-5-methylbenzoic acid derivative (e.g., 2-bromo- or 2-iodo-5-methylbenzoic acid).
Another strategy involves the C–H activation/functionalization of a benzoic acid derivative. Ruthenium-catalyzed C-H arylation of benzoic acids with aryl halides has been reported, where the carboxylate group acts as a directing group to facilitate functionalization at the ortho position. nih.govmanchester.ac.uk While typically used for C-C bond formation, related C-N bond-forming reactions could be envisaged. For instance, iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been developed, which also proceeds with ortho-selectivity directed by the carboxylate group. ibs.re.kr A subsequent decarboxylation step can then yield meta or para-substituted anilines. ibs.re.kr
Derivatization and Functionalization of this compound and Related Structures
The title compound possesses three distinct regions for further chemical modification: the carboxylic acid group, the pyrrole ring, and the benzoic acid ring. This allows for selective derivatization to generate a library of analogues with diverse properties.
The carboxylic acid group is a versatile handle for a wide range of chemical transformations.
Hydrolysis of Ester Precursors: The target molecule can be synthesized via the hydrolysis of its corresponding ester, such as methyl 5-methyl-2-(1H-pyrrol-1-yl)benzoate. This saponification is typically achieved under basic conditions (e.g., using NaOH or LiOH in a mixture of water and an organic solvent like methanol (B129727) or THF), followed by acidic workup to protonate the carboxylate. The synthesis of a related compound, methyl 4-(1H-pyrrol-2-yl)benzoate, has been described, which can be deprotected to the carboxylic acid. chemicalbook.com
Amidation: The carboxylic acid can be readily converted to a variety of primary, secondary, or tertiary amides. This is typically accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with the desired amine. More commonly, peptide coupling reagents are used to facilitate the reaction directly. A wide array of such reagents exists, allowing for efficient amide bond formation under mild conditions. researchgate.net For example, the amidation of a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide, with substituted phenyl acetic acids was achieved using HBTU and DIEA. nih.gov
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Abbreviation | Full Name | Activating Agent Type |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide |
| EDCI | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Carbodiimide |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Uronium/Aminium Salt |
Other transformations of the carboxylic acid group include reduction to the corresponding benzyl (B1604629) alcohol, esterification with various alcohols, or conversion into other functional groups via Curtius or Schmidt rearrangements. youtube.com
The pyrrole ring is an electron-rich aromatic system and is highly susceptible to chemical transformation. nih.gov
Electrophilic Substitution: Pyrrole undergoes electrophilic aromatic substitution much more readily than benzene (B151609), often with mild reagents and under gentle conditions. pearson.compearson.com Substitution typically occurs at the C2 (α) position. Since the C1 position is substituted in the target molecule, electrophilic attack is expected to occur preferentially at the C2 and C5 positions of the pyrrole ring. The Vilsmeier-Haack reaction (formylation), acylation, halogenation, and nitration are common electrophilic substitution reactions for pyrroles. For example, Vilsmeier formylation has been studied on related pyrrolo[2,1-b]benzothiophene systems. rsc.org
Oxidation: The electron-rich nature of the pyrrole ring makes it sensitive to oxidation. youtube.com Depending on the oxidant and reaction conditions, oxidation can lead to a variety of products. Dearomative oxidation using a sulfoxide (B87167) oxidant can yield Δ³-pyrrol-2-ones. researchgate.net Stronger oxidation can lead to the cleavage of the ring to form maleimide (B117702) derivatives. youtube.com
Reduction: The partial reduction of the pyrrole ring is challenging due to its aromaticity. However, methods have been developed to achieve this transformation. beilstein-journals.org The Birch reduction is generally ineffective for electron-rich pyrroles unless electron-withdrawing groups are present. beilstein-journals.org An alternative is the Knorr-Rabe reduction, which employs zinc powder in an acidic medium to produce 3-pyrrolines (2,5-dihydropyrroles). beilstein-journals.org Another approach involves the partial reduction of N-Boc protected pyrroles, which can give stereoselective access to various disubstituted pyrrolines. nih.gov
Table 3: Summary of Transformations on the Pyrrole Moiety
| Reaction Type | Reagents/Conditions | Expected Outcome | Reference |
| Electrophilic Substitution | Vilsmeier reagent (POCl3, DMF) | Formylation at C2/C5 | rsc.org |
| Acyl chloride, Lewis acid | Acylation at C2/C5 | pearson.com | |
| NBS, CCl4 | Bromination at C2/C5 | ||
| Oxidation | Sulfoxide, acid anhydride | Dearomatization to pyrrol-2-one | researchgate.net |
| H2O2, O2 | Ring opening to maleimide derivatives | youtube.com | |
| Reduction (Partial) | Zn, acid (Knorr-Rabe) | Formation of 3-pyrroline | beilstein-journals.org |
| Na/NH3 (Birch, on activated pyrroles) | Formation of 3-pyrroline | beilstein-journals.org |
The reactivity of the benzoic acid ring is governed by the electronic effects of its two substituents: the carboxylic acid group and the N-pyrrol-1-yl group. The carboxylic acid is an electron-withdrawing group and acts as a meta-director for electrophilic aromatic substitution. wikipedia.org Conversely, the nitrogen lone pair of the pyrrole ring is delocalized into the benzene ring, making the pyrrolyl group a strongly activating, ortho, para-director.
The powerful activating effect of the pyrrolyl group is expected to dominate the regioselectivity of electrophilic substitution. It will direct incoming electrophiles to the positions ortho (C3) and para (C5) to itself. Since the C5 position is already occupied by a methyl group, electrophilic attack is most likely to occur at the C3 position.
Alternatively, modern C-H activation strategies can provide complementary regioselectivity. The carboxylate group can act as an effective directing group for transition metal-catalyzed functionalization at its ortho position (the C3 position in this case). nih.govnih.gov This has been demonstrated in iridium- and rhodium-catalyzed amidation and ruthenium-catalyzed arylation reactions. nih.govnih.govnih.gov
Finally, the carboxylic acid group itself can be removed through decarboxylation reactions, which can be promoted by heat or by using transition metal catalysts, sometimes under radical conditions. nih.govacs.org This transformation would yield 4-methyl-1-phenyl-1H-pyrrole.
Stereoselective Synthesis and Chiral Resolution for Optically Active Analogues
The generation of optically active analogues of this compound is a critical area of research, as the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. The primary strategies for obtaining enantiomerically pure or enriched compounds involve stereoselective synthesis, where one enantiomer is preferentially formed, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers. For N-arylpyrrole derivatives, a key consideration is the potential for atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, in this case, the N-C bond connecting the pyrrole and benzoic acid rings.
Stereoselective Synthesis
Recent advancements in asymmetric catalysis have provided powerful tools for the stereoselective synthesis of axially chiral N-arylpyrroles. These methods often employ chiral catalysts to control the spatial orientation of the reactants, leading to the preferential formation of one atropisomer.
One notable approach involves the use of chiral-at-rhodium catalysis . In this strategy, a configurationally unstable N-arylpyrrole precursor undergoes a highly atroposelective alkylation in the presence of a chiral rhodium catalyst. nih.gov This method has been shown to produce structurally diverse axially chiral N-arylpyrroles with excellent yields and high enantioselectivities. nih.gov For instance, the alkylation of N-arylpyrroles with N-acryloyl-1H-pyrazole electrophiles has been achieved with up to 93% yield and greater than 99.5% enantiomeric excess (ee). researchgate.net
Another innovative method is light-induced phosphoric acid catalysis . This technique enables the diastereo- and atroposelective synthesis of N-arylpyrroles through a one-pot, three-component oxo-diarylation reaction. qub.ac.uk This approach is significant as it can simultaneously create both a C-N axial chirality and a central quaternary stereocenter, providing access to complex chiral N-arylpyrrole structures. nih.gov A broad range of N-arylpyrroles have been synthesized using this method in good yields and with high diastereo- and enantioselectivities. qub.ac.uk
The table below summarizes representative results from stereoselective synthesis methods applicable to the generation of optically active N-arylpyrrole analogues.
| Catalyst Type | Reaction | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) |
| Chiral-at-Rhodium | Atroposelective Alkylation | N-Arylpyrroles | Up to 93 | >99.5 |
| Chiral Phosphoric Acid (Light-Induced) | Oxo-diarylation | Unactivated Alkynes, etc. | Good | High |
Chiral Resolution
The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. For chiral carboxylic acids, including N-arylpyrrole carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective. researchgate.net The separation mechanism typically involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. nih.gov
For the resolution of chiral arylcarboxylic acids, immobilized human serum albumin (HSA) has also been utilized as a chiral stationary phase. nih.gov The enantioselective retention on this type of column is influenced by the hydrophobicity and steric volume of the solutes. nih.gov
Preparative chiral HPLC can be employed to isolate larger quantities of the separated enantiomers for further studies. researchgate.net The conditions for analytical separation are often optimized and then scaled up for preparative purposes.
The following table illustrates typical parameters for the chiral HPLC resolution of arylcarboxylic acids, which can be adapted for analogues of this compound.
| Chiral Stationary Phase (CSP) | Mobile Phase | Compound Type | Resolution (Rs) |
| Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) | Normal-phase eluents | 2-Aryloxycarboxylic acids | Baseline separation |
| Immobilized Human Serum Albumin (HSA) | Buffered aqueous solutions | Chiral arylcarboxylic acids | Variable |
| Derivatized β-cyclodextrin | Variable | Atropisomers | Baseline separation |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl 2 1h Pyrrol 1 Yl Benzoic Acid and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules in solution. For 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the pyrrole (B145914) ring, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The pyrrole ring attached to the benzoic acid at the C2 position and the methyl group at the C5 position create a specific splitting pattern for the aromatic protons. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm), which can be confirmed by D₂O exchange. The protons of the pyrrole ring are expected to show characteristic shifts, with the protons at the 2' and 5' positions appearing at a different chemical shift than the protons at the 3' and 4' positions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display signals for the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm), the aromatic carbons of the benzene (B151609) ring, the carbons of the pyrrole ring, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the positions of the pyrrole and methyl substituents. For comparison, in the analogue 4-(1H-pyrrol-1-yl)benzoic acid, the ¹³C NMR spectrum shows distinct signals for the carboxyl carbon and the aromatic carbons, providing a reference for the expected shifts in the target molecule. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on the analysis of similar structures and standard NMR prediction tools.
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -COOH | ~12.0 | br s | ~170.0 |
| C1 | - | - | ~130.0 |
| C2 | - | - | ~140.0 |
| C3 | ~7.5 | d | ~132.0 |
| C4 | ~7.3 | dd | ~135.0 |
| C5 | - | - | ~142.0 |
| C6 | ~7.9 | d | ~125.0 |
| -CH₃ | ~2.4 | s | ~21.0 |
| C2'/C5' | ~6.8 | t | ~120.0 |
| C3'/C4' | ~6.2 | t | ~110.0 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and cleavage of the substituents from the aromatic ring. For this compound, characteristic fragmentation would likely involve the loss of CO₂, H₂O, and potentially the pyrrole ring or fragments thereof. Analysis of these fragmentation patterns allows for a detailed confirmation of the molecule's structure. For the related compound 2-(1H-pyrrol-1-yl)benzoic acid, the predicted monoisotopic mass is 187.06332 Da. uni.lu
Table 2: Predicted HRMS Data and Major Fragments for this compound (C₁₂H₁₁NO₂)
| Fragment | Chemical Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺ | C₁₂H₁₁NO₂ | 201.0790 | Molecular Ion |
| [M-OH]⁺ | C₁₂H₁₀NO | 184.0762 | Loss of hydroxyl radical |
| [M-COOH]⁺ | C₁₁H₁₀N | 156.0813 | Loss of carboxyl group |
| [M-CO₂]⁺ | C₁₁H₁₁N | 157.0891 | Decarboxylation |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid will appear as a strong, sharp peak typically between 1680 and 1710 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed around 2950-2850 cm⁻¹. The C-N stretching vibration from the pyrrole ring and C-C stretching vibrations within the aromatic rings will appear in the fingerprint region (below 1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the carboxylate group (COO⁻), which can be observed in pH-dependent studies, typically appears around 1400 cm⁻¹. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carbonyl | C=O stretch | 1680-1710 (strong) | 1680-1710 (strong) |
| Aromatic | C-H stretch | 3000-3100 | 3000-3100 |
| Methyl | C-H stretch | 2850-2960 | 2850-2960 |
| Aromatic | C=C stretch | 1450-1600 | 1450-1600 (strong) |
| Pyrrole | C-N stretch | 1250-1350 | 1250-1350 |
| Carboxylic Acid | C-O stretch | 1210-1320 | 1210-1320 |
X-ray Diffraction Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming its molecular geometry.
Furthermore, this technique reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. For carboxylic acids, hydrogen bonding between the carboxyl groups of adjacent molecules to form dimers is a common and dominant feature in the solid state. In the case of this compound, it is highly probable that the molecules will form centrosymmetric dimers through O-H···O hydrogen bonds between their carboxylic acid groups. The relative orientation of the pyrrole ring with respect to the benzoic acid ring, defined by a dihedral angle, would also be determined. In a related structure, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, the dihedral angle between the benzene and maleimide (B117702) rings was found to be 45.80 (7)°. nih.gov Such conformational details are crucial for understanding the molecule's physical properties and its potential interactions in a biological or material science context.
Table 4: Anticipated Crystallographic Parameters and Intermolecular Interactions for this compound
| Parameter | Expected Observation |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) if forming dimers |
| Key Intermolecular Interaction | O-H···O hydrogen bonding forming carboxylic acid dimers |
| Secondary Interactions | Possible C-H···O interactions or π-π stacking involving the aromatic rings |
| Conformational Feature | Dihedral angle between the planes of the benzoic acid and pyrrole rings |
Computational and Theoretical Chemistry Investigations into 5 Methyl 2 1h Pyrrol 1 Yl Benzoic Acid and Analogues
Quantum Chemical Modeling of Electronic Structure and Reactivity
Quantum chemical modeling provides a foundational understanding of the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, molecular geometry, and reactivity descriptors.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to optimize molecular geometry to its lowest energy state and to calculate various electronic properties that govern a molecule's behavior. nih.govnih.gov
In studies of analogous compounds, such as derivatives of benzoic acid and pyrrole (B145914), DFT calculations are typically performed to determine key quantum chemical parameters. nih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov
For instance, DFT analysis of a pharmacologically relevant isoindole derivative containing a benzoic acid methyl ester revealed a HOMO-LUMO energy gap of 4.59 eV. nih.gov In such molecules, the HOMO is often localized over the substituted aromatic ring, while the LUMO may be distributed over other parts of the structure, such as the indole (B1671886) or pyrrole side. nih.gov These calculations help in understanding electron transfer within the molecule. niscpr.res.in
Table 1: Representative Electronic Properties of an Analogous Benzoic Acid Derivative Calculated via DFT (Note: Data is for (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester as a representative analogue) nih.gov
| Parameter | Description | Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.59 eV |
Other global reactivity indices often computed through DFT include electron affinity, ionization potential, electrophilicity index, chemical potential, hardness, and softness, which together provide a comprehensive profile of the molecule's chemical reactivity. nih.gov
Molecular Electrostatic Potential Surface Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for predicting the reactive sites of a molecule. The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). niscpr.res.in
The MEP surface is color-coded to visualize the electrostatic potential. Typically, red and yellow regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. Blue regions denote positive potential (electron-poor), indicating sites for nucleophilic attack. niscpr.res.in
For a molecule like 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid, an MEP analysis would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic interactions and hydrogen bond donation. Conversely, positive potentials might be located around the hydrogen atoms, particularly the acidic proton of the carboxyl group. The pyrrole ring would also contribute to the electrostatic landscape, influencing the molecule's interaction with other species.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating the interactions within a system according to the laws of classical mechanics, MD provides detailed information on the conformational flexibility of a molecule and its dynamic behavior when interacting with a biological target, such as a protein. mdpi.com
For this compound, MD simulations would be particularly useful for exploring the rotational freedom around the single bond connecting the benzoic acid and pyrrole rings. This analysis reveals the preferred conformations of the molecule in different environments (e.g., in a solvent or within a protein's binding pocket). Understanding the dynamic nature and conformational landscape of the ligand is essential for accurately predicting its binding mode and affinity.
In Silico Predictions of Molecular Interactions and Target Binding (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a fundamental tool in drug discovery for screening virtual libraries of compounds and proposing binding hypotheses. nih.govresearchgate.net
Binding Site Analysis and Identification of Key Residues
Docking studies on analogues of this compound have been performed to elucidate their binding modes with specific protein targets. For example, a study on 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, an analogue containing the 1-methyl-pyrrol moiety, investigated its interaction with the anaplastic lymphoma kinase (ALK) protein (PDB ID: 2XP2). mdpi.com
The results of such docking analyses identify the key amino acid residues in the protein's active site that interact with the ligand. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The analysis revealed that the analogue binds effectively at the active site, primarily through hydrophobic interactions with the surrounding amino acid residues. mdpi.com
Table 2: Molecular Docking Results for a 1-Methyl-Pyrrol Analogue with Anaplastic Lymphoma Kinase (PDB: 2XP2) (Note: Data is for 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione) mdpi.com
| Parameter | Description | Result |
| Target Protein | Anaplastic Lymphoma Kinase (ALK) | 2XP2 |
| Binding Mode | Predicted orientation in the active site | Effective binding |
| Key Interactions | Primary forces stabilizing the complex | Hydrophobic interactions |
| Interacting Residues | Specific amino acids involved in binding | Not specified |
Free Energy Perturbation and Binding Affinity Calculations
While molecular docking provides a static picture of the binding pose and a qualitative scoring of affinity, more rigorous methods are needed for accurate quantitative prediction of binding affinity. Free Energy Perturbation (FEP) is an alchemical free energy calculation method that computes the difference in binding free energy (ΔΔG) between two ligands.
FEP simulations involve computationally "mutating" one ligand into another through a series of non-physical intermediate states, both in the solvated state and when bound to the protein. By calculating the free energy change for each step of this transformation, FEP can provide highly accurate predictions of relative binding affinities, often with an accuracy of within 1 kcal/mol of experimental values. This method is crucial for lead optimization in drug discovery, allowing for the precise evaluation of the effects of small chemical modifications on binding potency.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies are pivotal in modern drug discovery, offering a bridge between the chemical structure of a compound and its biological activity. These computational methodologies are particularly valuable in the rational design and optimization of analogues of this compound, aiming to enhance their therapeutic potential.
The development of predictive QSAR models for analogues of this compound involves the use of statistical and machine learning methods to correlate molecular descriptors with biological activity. These models are instrumental in forecasting the efficacy of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are fundamental to constructing robust QSAR models. mdpi.com For analogues of this compound, a variety of descriptors can be calculated to capture the structural nuances that influence their biological activity. These descriptors are typically categorized as follows:
1D Descriptors: These include basic molecular properties such as molecular weight, atom count, and bond count.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (e.g., Balaban J index, Wiener index), and connectivity indices. Fingerprint-based descriptors, which represent the presence or absence of specific structural fragments, also fall into this category. mdpi.com
3D Descriptors: These are calculated from the 3D conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and spatial distribution of properties.
The process of developing a predictive model typically involves several key steps:
Data Set Curation: A dataset of analogues with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.
Feature Selection: To avoid overfitting and to build a more interpretable model, a subset of the most relevant descriptors is selected using various algorithms.
Model Building: Machine learning algorithms are employed to establish a mathematical relationship between the selected descriptors and the biological activity. Commonly used methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF). scispace.comnih.gov
Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and generalizability.
In a study on a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, which share the pyrrole motif with the compound of interest, a QSAR model was developed to elucidate the structure-activity relationships for their anticancer activity. nih.gov Such studies highlight the importance of specific physicochemical parameters in determining the biological effect of pyrrole-containing compounds.
The performance of various machine learning models in predicting the anti-inflammatory potential of small molecules has been systematically evaluated. mdpi.com The accuracy of these models is a testament to the power of using structural descriptors to forecast biological activity.
Table 1: Performance of Machine Learning Models in Predicting Anti-Inflammatory Activity Based on 2D Descriptors mdpi.com
| Machine Learning Method | Training Set Accuracy | Test Set Accuracy |
|---|---|---|
| Random Forest (RF) | 0.82 | 0.87 |
| Extra Trees (ET) | 0.83 | 0.90 |
| K-Nearest Neighbors (KNN) | 0.75 | 0.78 |
| Logistic Regression (LR) | 0.77 | 0.83 |
This table illustrates the predictive accuracy of different machine learning algorithms in classifying compounds as anti-inflammatory or not, based on their 2D structural descriptors. The high accuracies on the independent test set, particularly for the Extra Trees and Ensemble methods, underscore the potential of such models in virtual screening campaigns.
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a 3D query in virtual screening campaigns to rapidly filter large compound libraries for molecules that are likely to be active.
For analogues of this compound, a pharmacophore model can be developed based on the structures of known active compounds. The key features of such a model might include:
Hydrogen Bond Acceptors (HBA): The carboxylic acid group is a prominent hydrogen bond acceptor.
Hydrogen Bond Donors (HBD): The carboxylic acid group can also act as a hydrogen bond donor.
Aromatic Rings (AR): Both the phenyl and pyrrole rings are aromatic features.
Hydrophobic Features (HY): The methyl group and the aromatic rings contribute to the hydrophobic character of the molecule.
Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify novel compounds with the desired structural features. The virtual screening workflow typically involves a hierarchical filtering process:
Initial 2D and 3D Pharmacophore Screening: The compound library is first filtered based on the 3D arrangement of pharmacophoric features.
Physicochemical Property Filtering: Compounds that pass the initial screening are then filtered based on desirable physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to ensure drug-likeness.
Molecular Docking: The remaining hits are then subjected to molecular docking studies to predict their binding orientation and affinity within the active site of the target protein.
Visual Inspection and Selection: The top-ranked compounds from docking are visually inspected for their interactions with key amino acid residues in the binding pocket before being selected for experimental validation.
This virtual screening cascade allows for the efficient identification of promising lead candidates from vast chemical spaces. medchem-ippas.eu For instance, a scaffold-focused virtual screen has been successfully applied to discover novel inhibitors for the mitotic kinase TTK, demonstrating the potential of this approach to identify structurally distinct active compounds. nih.gov
In a study focused on identifying novel inhibitors for a specific protein target, a virtual screening workflow led to the identification of several potential ligands with better binding characteristics than the reference compound. nih.gov
Table 2: Example of Virtual Screening Workflow and Hit Identification nih.gov
| Compound ID | Glide Score (kcal/mol) | Glide Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
|---|---|---|---|---|
| Hit 1 | -8.21 | -64.35 | 5 | GLN 189, HIS 164, LEU 141, ASN 142 |
| Hit 2 | -7.89 | -68.94 | 4 | GLN 189, PHE 140, GLU 166, HIS 164 |
| Hit 3 | -7.87 | -76.70 | 4 | GLN 189, PHE 140, GLU 166, HIS 164 |
This table showcases the results of a virtual screening campaign, detailing the docking scores, binding energies, and key interactions of the identified hit compounds. Such data is crucial for prioritizing compounds for further experimental investigation.
The integration of pharmacophore modeling and virtual screening provides a powerful platform for the discovery of novel analogues of this compound with potentially improved therapeutic profiles.
Molecular Mechanisms of Action and Target Identification for 5 Methyl 2 1h Pyrrol 1 Yl Benzoic Acid Analogues
In Vitro Biochemical Assays for Enzyme Inhibition and Receptor Binding
Biochemical assays are fundamental in determining the direct molecular interactions of a compound. For analogues of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid, these studies have focused on specific enzyme and receptor systems.
Specific Enzyme Targets Investigated (e.g., Dihydrofolate Reductase, Enoyl ACP Reductase, Protein Tyrosine Phosphatase PtpA, Protein Tyrosine Phosphatase 1B)
Analogues of this compound, particularly those with a modified carboxyl group, have been evaluated against enzymes that are critical in infectious diseases.
Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase (InhA): A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which are analogues of the parent compound, have been synthesized and evaluated as potential dual inhibitors of both Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase (InhA). nih.govnih.gov These enzymes are crucial for bacterial survival, making them attractive targets for antibacterial and antitubercular drugs. nih.gov In a study, several compounds in this series demonstrated significant activity against Mycobacterium tuberculosis. For instance, compound 5k was identified as the most potent, with a minimum inhibitory concentration (MIC) of 0.8 µg/mL. nih.gov The inhibitory action is believed to stem from interactions within the active sites of both DHFR and InhA. nih.govnih.gov
Protein Tyrosine Phosphatases (PtpA and PTP1B): While Protein Tyrosine Phosphatases are important drug targets, there is limited direct evidence in the available literature of their inhibition by close analogues of this compound. Broader classes of benzoic acid derivatives have been explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). However, specific investigations into pyrrole-substituted benzoic acids against PtpA or PTP1B are not extensively documented in the provided research.
| Enzyme Target | Analogue Class | Key Findings | Reported Activity (Example) |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Dual inhibition of DHFR and InhA; potential antitubercular agents. nih.gov | Compound 5k: MIC = 0.8 µg/mL against M. tuberculosis. nih.gov |
| Enoyl ACP Reductase (InhA) | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Demonstrated good binding interactions in molecular docking studies. nih.govnih.gov | Compounds 5f, 5i, 5j, 5n: MIC = 1.6 µg/mL against M. tuberculosis. nih.gov |
Receptor Systems Under Investigation (e.g., Ephrins/EphA2 Receptor)
The interaction of these analogues with cell-surface receptors has also been a focus of research, particularly in the context of cancer and developmental pathways.
Ephrins/EphA2 Receptor: 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives were initially identified as antagonists of the Eph-ephrin signaling pathway, specifically blocking the binding of ephrin A5 to the EphA2 receptor. nih.gov Initial reports indicated inhibitory potencies in the low micromolar range, with IC50 values of 65 µM and 33 µM for two different derivatives. nih.gov However, subsequent studies have yielded conflicting data, with one study reporting significantly weaker activity (IC50 of 1,683 µM for one of the compounds). nih.gov
Further investigation revealed that these 2,5-dimethyl pyrrol-1-yl derivatives are classified as pan-assay interference compounds (PAINS). nih.gov It has been demonstrated that these compounds can spontaneously form polymers, and it is likely these polymeric entities, rather than the monomeric compound, that are responsible for the observed promiscuous biological activity. nih.gov This chemical instability and tendency to form polymers complicate the interpretation of their biochemical activity and reflect the challenges in manipulating these reactive compounds in assays. nih.gov
| Receptor System | Analogue Class | Reported IC50 Values | Notes |
|---|---|---|---|
| Ephrin A5 / EphA2 Receptor | 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives | Original Finding: 33-65 µM nih.gov | Activity is contested; compounds are classified as PAINS and may form polymers, leading to non-specific activity. nih.gov |
| Contradictory Finding: >1,600 µM nih.gov |
Cell-Based Assays for Pathway Modulation (e.g., Inflammatory Pathways, Oxidative Stress Pathways)
Cell-based assays provide insights into how compounds affect complex intracellular signaling pathways.
Inflammatory Pathways: Research has shown that pyrrole-containing benzoic acid analogues can modulate inflammatory pathways. Studies on 5-benzoyl-1-methylpyrrole-2-acetic acids, which share the pyrrole (B145914) and acidic functional groups, have demonstrated anti-inflammatory properties in models of edema. nih.gov More broadly, pyrrole derivatives have been investigated for their ability to inhibit key inflammatory mediators, with some showing dual inhibition of COX and LOX enzymes. While direct studies on this compound are limited, the broader class of pyrrole-containing acids shows potential for modulating inflammatory responses. researchgate.net Some sulfonyl hydrazone derivatives have also been shown to possess antioxidant capabilities by reducing malondialdehyde levels and increasing reduced glutathione. semanticscholar.orgpreprints.org
There is no specific information available from the search results regarding the modulation of oxidative stress pathways by this compound analogues.
Proteomic Approaches for Off-Target Identification and Global Interaction Profiling
Modern drug discovery often employs chemical proteomic approaches to identify the full spectrum of protein targets and off-targets for a bioactive compound. This typically involves synthesizing a derivative of the compound that can be used as a probe to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.
While these methodologies are well-established for target deconvolution, specific studies applying global proteomic profiling or off-target identification to this compound or its direct analogues are not prominently featured in the available research. The classification of some analogues as PAINS, due to their reactivity and potential for non-specific interactions, would make such proteomic studies particularly important for validating any specific biological targets and understanding potential liabilities. nih.gov
Mechanistic Insights from Structural Biology (e.g., Co-crystallization studies with target proteins, if reported for analogues)
Structural biology techniques, such as X-ray crystallography and molecular docking, provide atomic-level details of how a compound binds to its target protein.
For analogues of this compound, mechanistic insights have primarily come from computational in silico molecular docking studies rather than experimental co-crystallization. nih.gov Docking simulations of pyrrolyl benzohydrazide (B10538) derivatives with Enoyl ACP Reductase (InhA) and DHFR have been performed to predict their binding modes. nih.gov These models suggest that the compounds fit well within the enzymes' binding pockets, forming key hydrogen bonding interactions with amino acid residues and the NAD+ cofactor. nih.gov
However, there are no reports in the provided literature of successful co-crystallization of these specific analogues with their target enzymes like DHFR or InhA. Experimental structural data is therefore lacking, and the proposed binding interactions remain predictive.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Exploration of 5 Methyl 2 1h Pyrrol 1 Yl Benzoic Acid Derivatives
Systemic Modification Strategies of the Benzoic Acid Moiety
The benzoic acid portion of the molecule, and specifically the carboxylic acid group, is a critical functional handle. It is polar and ionizable at physiological pH, making it a prime candidate for forming strong ionic or hydrogen bond interactions with positively charged residues like arginine or lysine (B10760008) in a protein's binding pocket. The methyl group at the 5-position also influences the molecule's properties by increasing lipophilicity and potentially blocking a site of metabolic oxidation.
Systematic modification strategies for this moiety focus primarily on bioisosteric replacement of the carboxylic acid. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. nih.gov This strategy is often employed to overcome liabilities associated with carboxylic acids, such as poor membrane permeability, rapid metabolism (e.g., glucuronidation), and potential toxicity. nih.govnih.gov
Common bioisosteric replacements for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. drughunter.com Tetrazoles, for instance, have a similar pKa to carboxylic acids and can act as effective mimics in binding interactions. drughunter.com Acyl sulfonamides also present an acidic N-H group capable of similar interactions but can offer different solubility and metabolic profiles. nih.gov The choice of a bioisostere can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile while aiming to maintain or improve target affinity. nih.gov
Below is a data table comparing the properties of a carboxylic acid with its common bioisosteres, which could be considered for modifying the 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid scaffold.
| Functional Group | Typical pKa Range | Key Characteristics | Potential Impact on Properties |
|---|---|---|---|
| Carboxylic Acid | ~4-5 | Anionic at physiological pH, strong H-bond donor/acceptor. | Good for strong target binding; may limit permeability and increase metabolic clearance. |
| 5-Tetrazole | ~4.5-5 | Anionic at physiological pH, metabolically stable, more lipophilic than COOH. drughunter.com | Can maintain binding affinity while potentially improving metabolic stability and cell penetration. nih.gov |
| Acyl Sulfonamide | ~4-6 | Acidic N-H group, can form multiple hydrogen bonds. drughunter.com | May enhance potency through additional interactions; alters solubility and metabolic profile. |
| Hydroxamic Acid | ~8-9 | Less acidic, can act as a metal chelator. | Offers different interaction patterns; may introduce new binding modes or metabolic pathways. |
| 3-Hydroxyisoxazole | ~4-5 | Planar, acidic heterocycle. nih.gov | Maintains acidity in a different steric context, potentially altering selectivity. |
Investigating the Role of Pyrrole (B145914) Ring Substituents on Molecular Activity
The 1H-pyrrol-1-yl group serves as a relatively hydrophobic, aromatic spacer that positions the benzoic acid moiety. The pyrrole ring itself is electron-rich and can participate in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a binding site. uobaghdad.edu.iq
Modifying the pyrrole ring with different substituents is a key strategy to probe the steric and electronic requirements of the target's binding pocket. The introduction of substituents can alter the molecule's electronics, lipophilicity, and metabolic stability.
Electron-Donating Groups (EDGs): Adding small alkyl groups (e.g., methyl, ethyl) or alkoxy groups (-OCH₃) would increase the electron density of the pyrrole ring and enhance its lipophilicity. elsevierpure.com This could strengthen hydrophobic interactions but might also increase metabolic susceptibility.
Electron-Withdrawing Groups (EWGs): Introducing groups like halogens (-Cl, -F), nitro (-NO₂), or cyano (-CN) would decrease the electron density of the pyrrole ring. researchgate.net This can reduce susceptibility to oxidative metabolism and may introduce new, specific interactions such as halogen bonding. elsevierpure.com
The position of the substituent is also critical. For instance, a substituent at the 2- or 5-position of the pyrrole ring would be in proximity to the benzoic acid ring and could exert a significant steric influence on the molecule's preferred conformation.
The following table outlines the potential effects of various substituents on the pyrrole ring of the parent compound.
| Pyrrole Position | Substituent | Electronic Effect | Potential SAR Impact |
|---|---|---|---|
| C-3 or C-4 | -CH₃ (Methyl) | Weakly Electron-Donating | Increases lipophilicity, probes for small hydrophobic pockets. |
| C-3 or C-4 | -Cl (Chloro) | Weakly Electron-Withdrawing, Inductive | Increases lipophilicity, potential for halogen bonding, may block metabolism. |
| C-3 or C-4 | -OCH₃ (Methoxy) | Strongly Electron-Donating, Resonance | Can act as H-bond acceptor, increases polarity, alters electronic character. |
| C-2 or C-5 | -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Significantly alters electronics, increases lipophilicity, can block metabolism and improve binding. |
| C-2 or C-5 | -Phenyl | Electron-Withdrawing/Donating (context-dependent) | Adds significant bulk, explores larger binding pockets, potential for π-π stacking. |
Influence of Linker Chemistry and Aromaticity on Molecular Recognition
The rotation around this N-C bond is sterically hindered by the ortho-substituents—most notably the carboxylic acid group on the benzoic acid ring. This restricted rotation forces the molecule to adopt a non-planar conformation. The specific, low-energy conformation(s) are crucial for molecular recognition, as they present the key interacting groups (the carboxylic acid, the methyl group, and the pyrrole ring) in a precise spatial orientation. Any modification that affects this rotational barrier, such as changing the size of the ortho-substituent on the benzoic acid or adding bulky groups to the 2- or 5-positions of the pyrrole ring, will directly impact the molecule's shape and, consequently, its biological activity.
The aromaticity of both the pyrrole and benzene (B151609) rings is essential for their roles in binding, contributing to the planarity of each ring system and their ability to engage in π-stacking interactions. Altering the electronics of one ring via substitution can influence the electronic character of the other, which may modulate binding affinity.
Stereochemical Considerations in Structure-Activity Relationships
The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, stereochemistry can become a critical factor upon certain structural modifications.
The most relevant stereochemical concept for this scaffold is atropisomerism . nih.gov Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual isomers. nih.gov For the 2-(1H-pyrrol-1-yl)benzoic acid framework, atropisomerism would arise if sufficiently bulky substituents were introduced at the positions ortho to the connecting N-C bond.
For example, introducing a substituent at the 3-position of the benzoic acid ring and another at the 5-position of the pyrrole ring could create a high enough barrier to rotation to produce stable, non-interconverting atropisomeric enantiomers. Since biological targets like enzymes and receptors are chiral, these two enantiomers would be expected to have different biological activities. One atropisomer may fit perfectly into the binding site, leading to high potency, while the other may fit poorly or not at all, resulting in low or no activity. Therefore, if SAR studies lead to the introduction of such ortho-substituents, the synthesis of single atropisomers and their separate biological evaluation would be a critical step in the optimization process.
Advanced Research Applications of 5 Methyl 2 1h Pyrrol 1 Yl Benzoic Acid and Its Derivatives
Role as Synthetic Intermediates in the Synthesis of Complex Heterocyclic Systems
The structure of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is primed for elaboration into more complex heterocyclic systems. The presence of the carboxylic acid and the pyrrole (B145914) ring offers multiple reactive sites for intramolecular cyclization and condensation reactions, leading to the formation of novel fused ring systems. These complex heterocycles are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals.
One notable example of the synthetic utility of related 2-(1H-pyrrol-1-yl)benzoic acid derivatives is in the synthesis of fused benzothiadiazepines. For instance, the reaction of 2-(1H-pyrrol-1-yl)benzenesulfonamide with triphosgene (B27547) results in the formation of pyrrolo[2,1-d] nih.govunimi.itnih.govbenzothiadiazepin-7(6H)-one 5,5-dioxide, a novel tricyclic system. nih.gov This type of cyclization reaction highlights the potential of the 2-(pyrrol-1-yl)aryl framework to serve as a precursor to complex, multi-ring structures.
Furthermore, the general class of 2-(pyrrol-1-yl)anilines, which can be conceptually derived from this compound, has been shown to undergo Pictet-Spengler-type reactions. This powerful C-C bond-forming reaction allows for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxaline (B8646923) scaffolds. nih.govresearchgate.net Such reactions demonstrate the capability of the pyrrole-aniline motif to participate in intramolecular electrophilic aromatic substitution, leading to the construction of intricate heterocyclic frameworks. While a direct example starting from this compound is not explicitly detailed in the reviewed literature, the chemical principles suggest its viability as a precursor for analogous transformations.
The general strategy of utilizing bifunctional molecules like this compound for the synthesis of heterocycles is a cornerstone of modern synthetic chemistry. The ability to construct complex molecules from readily available starting materials is crucial for the discovery of new therapeutic agents and functional materials.
| Precursor Type | Reaction Type | Resulting Heterocyclic System | Significance |
|---|---|---|---|
| 2-(1H-pyrrol-1-yl)benzenesulfonamide | Intramolecular cyclization with triphosgene | Pyrrolo[2,1-d] nih.govunimi.itnih.govbenzothiadiazepine | Novel tricyclic ring system with potential biological activity. nih.gov |
| 2-(1H-pyrrol-1-yl)aniline | Pictet-Spengler-type reaction | 4,5-Dihydropyrrolo[1,2-a]quinoxaline | Access to complex fused N-heterocycles. nih.gov |
| N-(3-butynyl)-sulfonamides | Intramolecular hydroamination | 2,3-Dihydropyrroles | Formation of non-aromatic nitrogen heterocycles. rsc.org |
Development of Molecular Probes and Chemical Tools for Biological Investigations (e.g., Affinity Labels)
Molecular probes are essential tools in chemical biology for the study of biological systems. These molecules are designed to interact with specific biomolecules and report on their presence, location, or activity. Affinity labels, a type of molecular probe, are particularly useful as they form a covalent bond with their target, allowing for its identification and characterization. The scaffold of this compound can be functionalized to create such sophisticated chemical tools.
The carboxylic acid group of this compound is a key handle for chemical modification. It can be readily converted into an amide, ester, or other functional groups, allowing for the attachment of reporter molecules (e.g., fluorophores) or photoreactive groups (e.g., diazirines) for photoaffinity labeling. nih.govunimi.itunibe.ch
Photoaffinity labeling is a powerful technique for identifying the binding partners of a small molecule. nih.gov A photoaffinity probe based on this compound could be synthesized by incorporating a diazirine moiety. Upon irradiation with UV light, the diazirine generates a highly reactive carbene that can form a covalent bond with nearby molecules, thus "labeling" the binding site of the probe. nih.govunibe.ch The synthesis of such a probe would typically involve coupling a diazirine-containing carboxylic acid to a derivative of the this compound scaffold where the original carboxylic acid has been modified to an amine or alcohol.
While the direct synthesis of a molecular probe from this compound is not explicitly documented in the available literature, the synthetic strategies for creating similar probes are well-established. The versatility of the benzoic acid functional group makes this scaffold an attractive starting point for the development of customized chemical tools for biological research.
| Component/Strategy | Function | Example Moiety | Relevance to this compound |
|---|---|---|---|
| Reporter Group | Allows for detection and visualization of the probe. | Fluorophores (e.g., BODIPY, fluorescein) | Can be conjugated to the carboxylic acid group. |
| Photoreactive Group | Forms a covalent bond with the target upon UV activation. | Diazirine, benzophenone | Can be incorporated into the molecule through synthetic modification. nih.gov |
| Affinity Group | Provides specific binding to the target biomolecule. | The this compound scaffold itself. | The core structure that directs the probe to its target. |
| Linker | Connects the different components of the probe. | Alkyl chains, polyethylene (B3416737) glycol (PEG) | Used to attach reporter and photoreactive groups to the core scaffold. |
Contribution to the Understanding of Structure-Based Design Principles (Academic Context)
Structure-based drug design is a powerful approach in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize small molecule inhibitors or modulators. The this compound scaffold serves as an excellent platform for academic investigations into structure-activity relationships (SAR) and the principles of molecular recognition.
The pyrrole ring and the benzoic acid moiety are common features in many biologically active compounds. nih.gov By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can gain valuable insights into the key structural features required for interaction with a specific biological target. For example, a recent study on 5-methyl-2-carboxamidepyrrole-based molecules as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH) demonstrated the utility of this scaffold in developing potent enzyme inhibitors. nih.gov Through molecular docking studies, the researchers were able to rationalize the observed SAR and identify key interactions between the ligands and the enzyme active sites. nih.gov
Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding mode and affinity of this compound derivatives to a target protein. nih.govnih.gov These in silico studies can guide the design of new analogs with improved potency and selectivity, thereby contributing to a deeper understanding of the principles of structure-based design.
Future Perspectives and Emerging Research Avenues for 5 Methyl 2 1h Pyrrol 1 Yl Benzoic Acid
Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid and its derivatives. These powerful computational tools can accelerate the design of new analogues with tailored properties by rapidly screening vast virtual libraries. By developing quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activities and physicochemical properties of novel compounds based on their molecular structures. This in silico approach minimizes the need for extensive and time-consuming laboratory synthesis and testing in the initial stages of discovery.
For this compound, AI algorithms can be trained on existing data for related pyrrole (B145914) and benzoic acid compounds to predict potential biological targets, binding affinities, and pharmacokinetic profiles. This predictive power enables the rational design of derivatives with enhanced efficacy and reduced off-target effects. Furthermore, generative AI models can propose entirely new molecular structures based on desired activity profiles, pushing the boundaries of traditional medicinal chemistry.
Table 1: Potential Applications of AI/ML in the Study of this compound
| Application Area | AI/ML Technique | Potential Outcome |
| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and optimization of compound structure for enhanced potency. |
| Target Identification | Reverse Docking, Machine Learning Classifiers | Identification of potential protein targets and elucidation of mechanism of action. |
| ADMET Prediction | Predictive Modeling (e.g., Deep Neural Networks) | Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generation of novel molecular structures with desired therapeutic properties. |
Exploration of Novel Synthetic Pathways and Sustainable Chemistry Approaches
Future research will undoubtedly focus on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its analogues. While traditional methods like the Paal-Knorr synthesis have been valuable, emerging technologies offer significant advantages. mdpi.com
Microwave-assisted organic synthesis (MAOS) stands out as a promising technique. nih.govresearchgate.netgoogleapis.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products. This technology could be applied to the key condensation and cyclization steps in the synthesis of the target compound.
Flow chemistry, or continuous flow synthesis, offers another avenue for process optimization. nih.govgoogle.comresearchgate.net This technique involves pumping reagents through a series of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. The benefits include improved safety, scalability, and product consistency. The synthesis of the pyrrole ring and subsequent functionalization of the benzoic acid moiety are amenable to flow chemistry approaches.
A strong emphasis on sustainable or "green" chemistry will also guide future synthetic strategies. This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods that minimize waste. googleapis.comgoogle.comscispace.com For instance, research into catalytic systems that can efficiently construct the pyrrole ring from bio-based precursors would represent a significant step towards a more sustainable production process.
Deepening Mechanistic Understanding of Molecular Interactions and Specificity
A thorough understanding of how this compound interacts with biological targets at the molecular level is crucial for its development as a research tool or therapeutic agent. Future investigations will employ a combination of computational and experimental techniques to elucidate these mechanisms.
Molecular docking simulations can predict the binding modes of the compound within the active sites of various enzymes or receptors. researchgate.net These computational models provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern binding affinity and specificity. Such studies can guide the design of derivatives with improved target engagement.
Advanced spectroscopic techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can provide experimental validation of the predicted binding modes. By obtaining high-resolution structural information of the compound in complex with its biological target, researchers can gain a definitive understanding of the molecular interactions.
It is important to note that some derivatives of 2,5-dimethyl-pyrrol-1-yl-benzoic acid have been identified as pan-assay interference compounds (PAINS), which can exhibit non-specific activity in biological assays. nih.gov Future mechanistic studies on this compound should therefore include careful evaluation to rule out such promiscuous behavior and ensure that any observed biological activity is due to specific molecular interactions.
Expanding the Scope of Research Applications in Chemical Biology
The unique structural features of this compound make it an attractive scaffold for the development of novel tools for chemical biology. The pyrrole ring is a common motif in many biologically active natural products and approved drugs, while the benzoic acid moiety provides a handle for further chemical modification. chemicalbook.comrsc.org
One promising area of application is the development of chemical probes to study biological processes. By attaching a fluorescent reporter or an affinity tag to the benzoic acid group, researchers can create molecules that can be used to visualize and isolate specific proteins or other biomolecules. These probes can be invaluable for understanding complex cellular pathways.
Furthermore, the pyrrole-benzoic acid scaffold could be explored for the development of enzyme inhibitors. scispace.com Many enzymes have active sites that can accommodate aromatic and carboxylic acid functionalities. Through rational design, guided by the computational methods described in the previous section, it may be possible to develop potent and selective inhibitors for a variety of enzyme targets.
The principles of bioorthogonal chemistry, which involve chemical reactions that can occur in living systems without interfering with native biochemical processes, also present exciting opportunities. nih.gov Derivatives of this compound could potentially be designed to participate in such reactions, enabling the targeted labeling and manipulation of biomolecules in their native environment.
Q & A
Q. What are the recommended synthetic routes for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a benzoic acid derivative with a pyrrole moiety. For example, cyclocondensation reactions using precursors like methyl acetoacetate or phenylhydrazine (similar to pyrazole-carboxylic acid synthesis ) may be adapted. Key steps include:
- Coupling conditions: Use Pd-catalyzed cross-coupling or nucleophilic aromatic substitution for pyrrole attachment to the benzoic acid backbone.
- Acid hydrolysis: Convert ester intermediates to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .
- Optimization: Reaction temperature (80–120°C), pH control (neutral to slightly acidic), and solvent polarity (DMF or THF) critically affect yield. Chromatography (silica gel or HPLC) is recommended for purification .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Methodological Answer:
- NMR spectroscopy: ¹H and ¹³C NMR to verify the pyrrole ring (δ 6.5–7.0 ppm for pyrrole protons) and benzoic acid moiety (δ 12–13 ppm for -COOH). Compare with analogs like 5-methyl-1H-pyrrole-2-carboxylic acid .
- X-ray crystallography: Resolve crystal structure to confirm substituent positions, as demonstrated for pyrazole-carboxylic acid derivatives .
- Mass spectrometry: High-resolution MS (HRMS) to validate molecular weight (C₁₂H₁₁NO₂; theoretical 201.0790 g/mol).
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
Methodological Answer:
- Solubility: Likely polar aprotic solvents (DMSO, DMF) due to the -COOH group. Test solubility gradients in ethanol/water mixtures .
- Stability: Store at –20°C in inert atmospheres to prevent decarboxylation. Monitor degradation via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound in biological systems?
Methodological Answer:
- Core modifications: Synthesize analogs with substituent variations on the pyrrole (e.g., halogenation) or benzoic acid (e.g., methyl/methoxy groups) to assess bioactivity shifts .
- In vitro assays: Test against target enzymes (e.g., cyclooxygenase) using fluorescence polarization or enzyme inhibition assays. Include controls like 5-fluoro-2-hydroxybenzoic acid for comparison .
- Computational modeling: Use DFT calculations (e.g., Gaussian09) to predict electronic effects and binding affinities .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?
Methodological Answer:
- LC-MS/MS: Employ a reverse-phase C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Use MRM transitions for specificity .
- Calibration curves: Prepare in simulated biological matrices (e.g., plasma with 0.1% BSA) to account for matrix effects .
- Validation parameters: Assess linearity (R² > 0.99), LOD/LOQ (ng/mL range), and recovery rates (80–120%) per ICH guidelines .
Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?
Methodological Answer:
- Reproducibility checks: Validate synthesis batches (≥95% purity via HPLC) and biological replicates (n ≥ 3) .
- Control experiments: Test for off-target effects using knockout cell lines or competitive binding assays .
- Data normalization: Use internal standards (e.g., deuterated analogs) in LC-MS to correct for instrument variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
